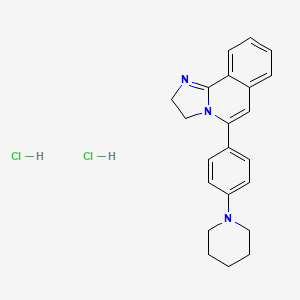![molecular formula C15H16O4 B1680997 3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one CAS No. 328021-97-2](/img/structure/B1680997.png)
3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
説明
The compound “3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one” is a derivative of the benzo[c]chromen-6-one family . It is a complex organic compound that could potentially have various applications in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of benzo[c]chromen-6-one derivatives is characterized by a chromen-6-one core, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . The specific structure of “3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one” would include additional functional groups attached to this core .科学的研究の応用
Translational Medicine
Field
Clinical Research and Precision Medicine
Methods
Using the Thermo Scientific™ Stellar™ mass spectrometer, researchers can verify proteins and metabolites of clinical interest with high sensitivity and speed, thanks to the compound’s stability under high-throughput conditions .
Results
The Stellar MS, complemented by SJ572710, achieves 10X the quantitative sensitivity while analyzing five times more compounds for proteomics, metabolomics, and lipidomics, leading to faster study completion and improved productivity .
Pharmacology
Field
Drug Development and Evaluation
Methods
Alkoxylated derivatives of SJ572710 were synthesized and evaluated for their PDE2 inhibitory potential. The compound 1f, a derivative, was tested using in vitro assays to determine its IC50 value .
Results
The derivative 1f exhibited an optimal inhibitory potential with an IC50 of 3.67 ± 0.47 μM, suggesting its efficacy as a PDE2 inhibitor .
Organic Chemistry
Field
Synthesis and Characterization of Chemical Compounds
Methods
The synthesis involves multiple steps, including alkylation and oxidation, to produce the desired derivatives. The structural characterization is performed using techniques like NMR and mass spectrometry .
Results
The synthesized derivatives display a range of biological activities, indicating the versatility of SJ572710 as a chemical scaffold .
Material Science
Field
Heat Transfer Enhancement
Methods
The compound’s thermal properties are manipulated to enhance heat dissipation across interfaces, thereby improving the cooling efficiency .
Results
The strategy led to a significant improvement in the performance of eco-friendly cooling systems, demonstrating the compound’s utility in thermal management applications .
Molecular Biology
Field
Biomarker Discovery
Methods
Advanced mass spectrometry techniques, such as the Stellar MS, are employed to detect and quantify biomarkers with high precision, utilizing SJ572710’s stability under analytical conditions .
Results
The use of SJ572710 has enabled the identification of a broader range of compounds, contributing to a deeper understanding of disease mechanisms .
Environmental Science
Field
Eco-Friendly Practices
Methods
SJ572710’s properties are harnessed to create materials that facilitate efficient heat transfer without relying on environmentally harmful substances .
Results
The adoption of these materials has led to more sustainable cooling solutions, aligning with global efforts to combat climate change .
This analysis covers six distinct scientific fields where SJ572710 and its derivatives play a crucial role. Each application showcases the compound’s versatility and its contribution to advancing research and development across various disciplines. The detailed methods and significant results highlight the potential of SJ572710 in contributing to scientific progress and innovation.
Neuropharmacology
Field
Treatment of Neurodegenerative Diseases
Methods
The compound’s derivatives were tested for their neuroprotective effects and ability to delay neurodegeneration using in vitro cell-level studies.
Results
One derivative, in particular, showed comparable activity to BAY 60-7550, a known cognitive enhancer, suggesting SJ572710’s potential in neuropharmacology .
Chemical Synthesis
Field
Development of Novel Synthetic Pathways
Methods
Researchers employ multi-step synthetic routes involving SJ572710 to construct new molecular entities, which are then characterized by spectroscopic methods.
Results
The synthesized compounds exhibit a broad spectrum of pharmacological activities, indicating the compound’s utility as a versatile chemical precursor .
Analytical Chemistry
Field
Enhancement of Analytical Techniques
Methods
The compound is used to calibrate instruments and validate analytical procedures, ensuring accurate measurement of chemical substances.
Results
The use of SJ572710 leads to more reliable and reproducible data, enhancing the overall quality of analytical results .
Molecular Modeling
Field
Computational Chemistry
Methods
Computational methods like molecular docking and dynamics simulations are performed with SJ572710 to predict binding affinities and conformational changes.
Results
The modeling provides insights into the compound’s mechanism of action and guides the optimization of its derivatives for increased efficacy .
Environmental Chemistry
Field
Sustainable Chemical Practices
Methods
The compound’s eco-friendly profile is leveraged to replace more hazardous chemicals in various industrial applications.
Results
The adoption of SJ572710-based processes contributes to reduced environmental impact and aligns with green chemistry principles .
Photophysics
Field
Study of Light-Matter Interactions
Methods
Experiments are conducted to understand the compound’s absorption, emission, and energy transfer characteristics under various conditions.
Results
Findings reveal that SJ572710 exhibits promising traits for incorporation into photovoltaic devices and light-emitting diodes .
特性
IUPAC Name |
3-(2-hydroxyethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c16-7-8-18-10-5-6-12-11-3-1-2-4-13(11)15(17)19-14(12)9-10/h5-6,9,16H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMKZMCRKPQRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCCO)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



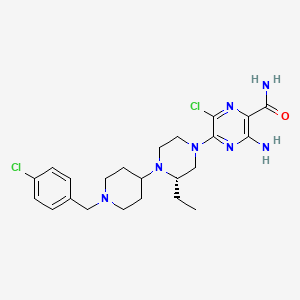
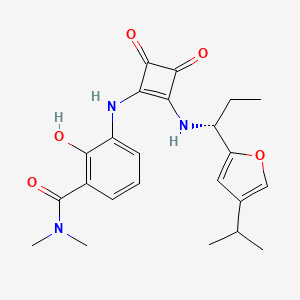
![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)
![2-(Furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1680917.png)
![N3-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B1680918.png)
![(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene](/img/structure/B1680919.png)
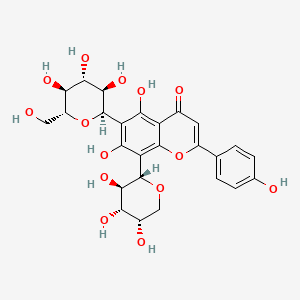
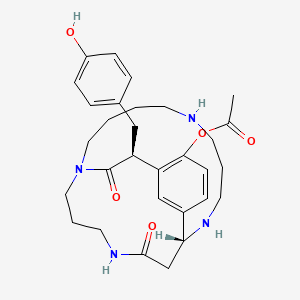
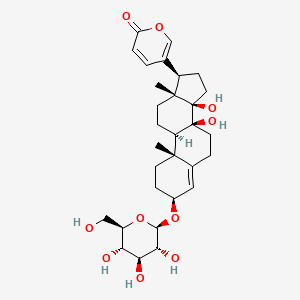
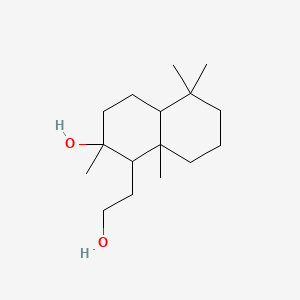
![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)
![(4R,7S,10R,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-19-[[(2R)-2-(2-fluoropropanoylamino)-3-phenylpropanoyl]amino]-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1680931.png)
![Benzyl [(1r)-1-({(1s,2s,3s)-1-Benzyl-2-Hydroxy-4-({(1s)-1-[(2-Hydroxy-4-Methoxybenzyl)carbamoyl]-2-Methylpropyl}amino)-3-[(4-Methoxybenzyl)amino]-4-Oxobutyl}carbamoyl)-2,2-Dimethylpropyl]carbamate](/img/structure/B1680934.png)
